molecular formula C12H12N2O3 B1208878 Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 5435-82-5

Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No. B1208878
CAS RN: 5435-82-5
M. Wt: 232.23 g/mol
InChI Key: BHAQEKYGTIQOGF-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (EMOPPC) is a heterocyclic compound containing both a pyridine and a pyrimidine ring. It is an important compound in the field of medicinal chemistry due to its wide range of biological activities, such as anti-inflammatory, anti-tumor, and anti-bacterial activities. EMOPPC has also been used in the synthesis of other compounds with potential therapeutic applications. In

Scientific Research Applications

Alkylation and Decomposition

  • Ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylates, when alkylated at the 1-position, form quaternary salts. These salts decompose in alkaline solutions, yielding 2-alkylaminopyridines. This process indicates potential applications in synthesizing pyridine derivatives, which are valuable in various chemical industries (Landquist, 1971).

Synthesis of Tetracyclic Pyrimido[1′,2′:1,2]pyrido[3,2-b]indole Ring System

  • A study demonstrates the synthesis of a new tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring system. This synthesis involves the acid-catalyzed intramolecular nucleophilic addition of ethyl 9-bromo-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylates. Such syntheses are significant in medicinal chemistry for creating complex heterocyclic structures (Hermecz et al., 1991).

Methylation of Pyridine Moiety

  • The methylation of the pyridine moiety in pyrido[1,2-a]pyrimidine nucleus is studied as a means to optimize the biological properties of certain compounds. This study involves the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, indicating its relevance in the development of new pharmacologically active compounds (Ukrainets et al., 2015).

Synthesis of Fused Thiazolo Derivatives

  • The research includes the synthesis of ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidine-7-carboxylates and related compounds. These syntheses contribute to the field of heterocyclic chemistry, which is fundamental in drug discovery and development (Ahmed, 2003).

Antimicrobial Evaluation

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate has been utilized in synthesizing various pyrimidine derivatives, which were subsequently evaluated for their antimicrobial properties. This indicates the potential application of these compounds in developing new antimicrobial agents (Farag et al., 2008).

properties

IUPAC Name

ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-6-13-10-5-4-8(2)7-14(10)11(9)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRKSDQLEQQBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CN2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876757
Record name 4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE,3-ETO-CO,7-ME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5435-82-5
Record name MLS000737986
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
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